

Unveiling the Kinase Cross-Reactivity Profile of Parp1-IN-16

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Compound of Interest

Compound Name: *Parp1-IN-16*

Cat. No.: *B12368411*

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A Comparative Guide for Researchers

Parp1-IN-16, a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) with a reported IC₅₀ of 1.89 nM, serves as a critical tool in the study of DNA repair mechanisms and as a potential therapeutic agent.^{[1][2]} Understanding its selectivity is paramount for the accurate interpretation of experimental results and for the advancement of drug development programs. This guide provides a comprehensive overview of the known cross-reactivity of **Parp1-IN-16** with other kinases, presenting available quantitative data, experimental methodologies, and visual representations of relevant cellular pathways.

Kinase Selectivity Profile of Parp1-IN-16 (compound 12a)

While primarily targeting PARP1, studies have revealed that **Parp1-IN-16**, also identified as compound 12a in several research publications, exhibits inhibitory activity against a limited number of kinases. The following table summarizes the known off-target kinase interactions and the corresponding inhibitory potency.

Target	IC50 / Selectivity Fold
PARP1	1.89 nM
EGFR	72-fold less potent than primary target
HER2	280-fold less potent than primary target
HER4	48-fold less potent than primary target
TEC	14-fold less potent than primary target
BLK	24-fold less potent than primary target
TXK	6-fold less potent than primary target
JAK3	Moderate thermal shift observed
BMX	Increased thermal shift observed

Data sourced from a study evaluating the thermal stabilization and inhibitory potency of a series of compounds including 12a.

Experimental Protocols

The assessment of kinase inhibitor selectivity is crucial for understanding its potential off-target effects. Below are generalized methodologies typically employed in such studies.

In Vitro Kinase Inhibition Assay

The inhibitory activity of **Parp1-IN-16** against a panel of kinases is often determined using in vitro kinase assays. A common method involves the following steps:

- **Enzyme and Substrate Preparation:** Recombinant kinase enzymes and their specific substrates are prepared in an appropriate assay buffer.
- **Compound Incubation:** A range of concentrations of the test compound (**Parp1-IN-16**) is incubated with the kinase enzyme.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of ATP.

- **Signal Detection:** The extent of substrate phosphorylation is measured. This can be achieved through various detection methods, such as radioactivity (using ^{32}P -ATP or ^{33}P -ATP), fluorescence, or luminescence.
- **IC50 Determination:** The concentration of the inhibitor that results in 50% inhibition of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

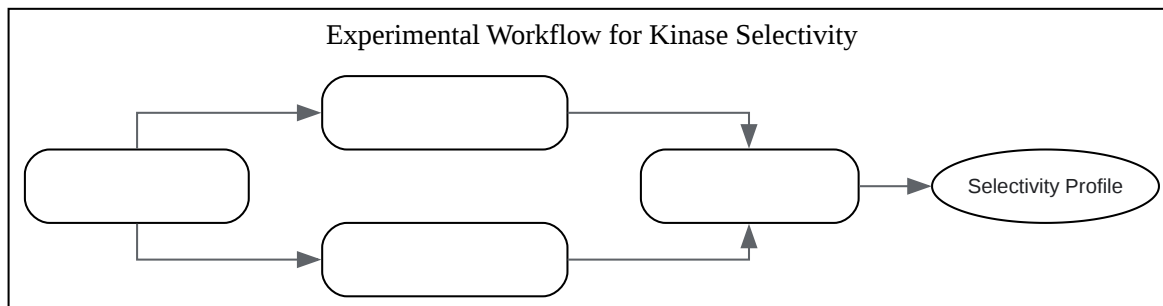
Thermal Shift Assay (TSA)

Thermal shift assays are utilized to assess the direct binding of a compound to a protein, in this case, a kinase. The principle is that the binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (T_m).

- **Protein and Compound Mixture:** The target kinase is mixed with a fluorescent dye that binds to hydrophobic regions of the protein. The test compound is added to this mixture.
- **Thermal Denaturation:** The temperature of the mixture is gradually increased.
- **Fluorescence Measurement:** As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
- **Melting Temperature Determination:** The temperature at which 50% of the protein is unfolded is determined as the melting temperature (T_m). A significant increase in T_m in the presence of the compound indicates binding.

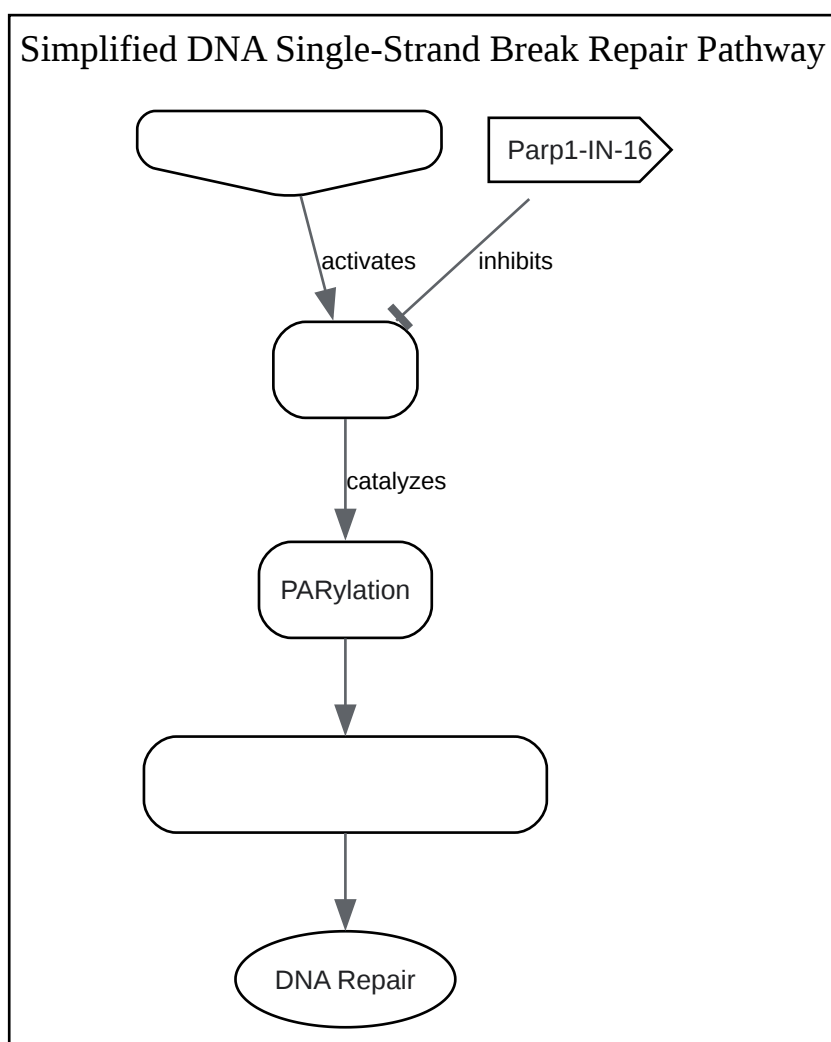
Signaling Pathways and Experimental Workflow

To visualize the context of PARP1 inhibition and the potential implications of off-target kinase interactions, the following diagrams are provided.



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Caption: Workflow for determining the kinase selectivity of **Parp1-IN-16**.



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Caption: Role of PARP1 in DNA repair and its inhibition by **Parp1-IN-16**.

Conclusion

Parp1-IN-16 is a highly potent inhibitor of PARP1. While it demonstrates a degree of selectivity, researchers should be aware of its potential interactions with a limited set of kinases, particularly within the HER family and certain Tec family kinases. The provided data and methodologies serve as a valuable resource for designing experiments and interpreting results with greater accuracy. Further comprehensive kinase screening would be beneficial to fully elucidate the selectivity profile of this important research compound.

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References

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